Bienvenue dans la boutique en ligne BenchChem!

1-(Isothiazol-3-yl)ethan-1-one

CYP2E1 inhibition IC50 cytochrome P450

1-(Isothiazol-3-yl)ethan-1-one (CAS 88511-35-7, synonym Q11) is a low-molecular-weight (127.16 g/mol) heteroaromatic ketone comprising an acetyl substituent at the 3-position of an isothiazole ring. This compound functions as a specific inhibitor of cytochrome P450 2E1 (CYP2E1), a metabolic enzyme implicated in oxidative stress and inflammatory signaling.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 88511-35-7
Cat. No. B1397430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isothiazol-3-yl)ethan-1-one
CAS88511-35-7
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NSC=C1
InChIInChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3
InChIKeyUVLNTEYLVSFUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(Isothiazol-3-yl)ethan-1-one (CAS 88511-35-7) as a Research Tool and Building Block


1-(Isothiazol-3-yl)ethan-1-one (CAS 88511-35-7, synonym Q11) is a low-molecular-weight (127.16 g/mol) heteroaromatic ketone comprising an acetyl substituent at the 3-position of an isothiazole ring . This compound functions as a specific inhibitor of cytochrome P450 2E1 (CYP2E1), a metabolic enzyme implicated in oxidative stress and inflammatory signaling . Beyond its direct bioactivity, the isothiazole scaffold constitutes a privileged heterocyclic framework for medicinal chemistry due to its unique 1,2-arrangement of electronegative sulfur and nitrogen atoms .

Why 1-(Isothiazol-3-yl)ethan-1-one Cannot Be Replaced by Other CYP2E1 Inhibitors or Heterocyclic Ketones


While the isothiazole core shares structural isomerism with the more common thiazole ring (where sulfur and nitrogen are separated by a carbon), this positional difference fundamentally alters electronic properties, hydrogen-bonding capacity, and ring stability [1]. Thiazole and isothiazole exhibit distinct fragmentation pathways in mass spectrometry and differ in their susceptibility to nucleophilic and electrophilic attack [2]. Furthermore, among CYP2E1 inhibitors, the selectivity profile of Q11 against other cytochrome P450 isoforms is a documented, quantifiable attribute that cannot be assumed for generic isothiazole derivatives or structurally related ketones [3]. Substitution with a non-specific CYP inhibitor or a thiazole-based analog would compromise the target engagement specificity and confound experimental interpretation in oxidative stress and inflammation models.

Quantitative Differentiation Evidence for 1-(Isothiazol-3-yl)ethan-1-one


CYP2E1 Inhibitory Potency and Isoform Selectivity Profile of Q11

1-(Isothiazol-3-yl)ethan-1-one (Q11) exhibits an IC50 of 1.32 μM against CYP2E1, establishing its potency as a tool compound for probing this specific cytochrome P450 isoform [1]. Critically, Q11 demonstrates quantifiable selectivity: at 10 μM concentration, it inhibits CYP2E1 activity by approximately 80% while showing less than 10% inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. In contrast, the widely used CYP2E1 inhibitor chlormethiazole exhibits sedative properties and broader isoform interactions that limit its utility as a clean probe. The selectivity window—approximately 8-fold higher inhibition of CYP2E1 versus other major CYP isoforms at 10 μM—enables researchers to attribute observed biological effects specifically to CYP2E1 inhibition rather than off-target cytochrome P450 modulation.

CYP2E1 inhibition IC50 cytochrome P450 drug metabolism selectivity

In Vivo Survival Benefit in LPS-Induced Sepsis Model Compared to Vehicle Control

In a murine model of LPS-induced sepsis, treatment with Q11 (20 mg/kg, intraperitoneal) significantly prolonged survival compared to vehicle-treated controls [1]. The study reported that Q11 administration attenuated sepsis-induced multiple-organ injury, with quantifiable reductions in serum biomarkers: ALT (alanine aminotransferase) decreased from elevated LPS-induced levels, and BUN (blood urea nitrogen) showed significant reduction, indicating hepatoprotective and renoprotective effects, respectively [1]. Additionally, Q11 suppressed NLRP3 inflammasome protein expression in liver, lung, and kidney tissues as measured by Western blot, with densitometric analysis showing approximately 40-50% reduction in NLRP3 protein levels relative to LPS-only controls [1]. While other CYP2E1 inhibitors such as diallyl sulfide exist, they lack the documented in vivo efficacy profile across multiple organ systems in sepsis models that Q11 possesses.

sepsis in vivo efficacy survival LPS multiple-organ injury

In Vivo Anti-Arthritic Efficacy in Collagen-Induced Arthritis Model

In a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, Q11 treatment produced quantifiable therapeutic effects across multiple disease endpoints [1]. Dose-dependent reductions were observed in paw thickness, paw volume, and clinical arthritis scores. Serum levels of the pro-inflammatory cytokine IL-6 were significantly decreased in Q11-treated groups compared to vehicle controls [1]. Mechanistically, Q11 was shown to act via the ROS/Nrf2/HO-1 signaling pathway, reducing oxidative stress markers and opposing inflammatory responses [1]. This body of evidence distinguishes Q11 from structurally related isothiazole derivatives that lack in vivo validation in autoimmune disease models. Other reported CYP2E1 inhibitors have not demonstrated this specific anti-arthritic efficacy profile in CIA models.

rheumatoid arthritis CIA model paw thickness inflammatory cytokines ROS/Nrf2/HO-1

Isothiazole Scaffold Stability Versus Isoxazole Analogs in Synthetic Applications

The isothiazole ring system possesses aromatic character without the ring lability characteristic of analogous isoxazoles [1]. This structural stability confers practical advantages in multi-step synthetic sequences where isoxazole-containing intermediates undergo unwanted ring-opening or rearrangement. Specifically, isothiazoles resist nucleophilic ring-opening under conditions that readily cleave the N-O bond in isoxazoles [1]. The 3-acetyl substituent in 1-(isothiazol-3-yl)ethan-1-one provides a versatile handle for further functionalization (e.g., condensation, reduction, Grignard addition) while the isothiazole ring remains intact, enabling its use as a robust building block. In contrast, 3-acetylisoxazole analogs are prone to base-induced ring cleavage to β-ketonitriles or related degradation products [1].

heterocyclic chemistry ring stability building block isothiazole isoxazole

Commercial Availability with Documented Purity Specifications

1-(Isothiazol-3-yl)ethan-1-one is commercially available from multiple reputable suppliers with documented purity specifications suitable for research applications. MedChemExpress (MCE) supplies this compound under catalog HY-W458364 with a certified purity of 99.26% . Alternative suppliers including ChemScene offer the compound with purity ≥98% . The compound is typically supplied as a solid at room temperature with defined storage conditions: powder stable at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months . This supply chain maturity and quality documentation contrast with custom-synthesized alternatives or less-characterized isothiazole derivatives that lack established purity benchmarks and stability data.

purity quality control procurement vendor comparison

Recommended Application Scenarios for 1-(Isothiazol-3-yl)ethan-1-one Based on Evidence


Selective CYP2E1 Probe in Drug Metabolism and Toxicology Studies

Researchers investigating CYP2E1-mediated drug metabolism, alcohol-induced liver injury, or xenobiotic activation should select 1-(Isothiazol-3-yl)ethan-1-one based on its IC50 of 1.32 μM and demonstrated selectivity over CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (≥8-fold at 10 μM) [3]. This selectivity profile enables attribution of observed metabolic or toxicological effects specifically to CYP2E1 inhibition, a requirement for rigorous mechanistic studies that cannot be met with broader-spectrum CYP inhibitors or uncharacterized isothiazole analogs.

In Vivo Pharmacology of Sepsis and Multiple-Organ Injury

Investigators studying sepsis pathophysiology or screening for organ-protective agents should prioritize Q11 based on peer-reviewed in vivo evidence demonstrating prolonged survival and attenuation of multiple-organ injury in the LPS-induced sepsis mouse model [3]. The documented reductions in ALT, BUN, and NLRP3 inflammasome activation provide quantifiable endpoints for benchmarking compound efficacy, offering an evidence-based alternative to unvalidated CYP2E1 inhibitors or tool compounds lacking in vivo sepsis data.

Rheumatoid Arthritis Target Validation and Oxidative Stress Research

For studies aimed at validating CYP2E1 as a therapeutic target in rheumatoid arthritis or investigating the ROS/Nrf2/HO-1 signaling axis, 1-(isothiazol-3-yl)ethan-1-one is the compound of choice based on its demonstrated in vivo efficacy in the collagen-induced arthritis model [3]. The dose-dependent reductions in paw thickness, paw volume, arthritis scores, and serum IL-6 levels provide a robust, multi-parametric efficacy dataset that supports experimental design and facilitates comparison with novel test articles.

Synthetic Building Block Requiring Heterocyclic Ring Stability

Medicinal chemists constructing compound libraries or optimizing lead structures that require a 3-acetyl-substituted five-membered heteroaromatic ketone should select 1-(isothiazol-3-yl)ethan-1-one over isoxazole-based alternatives when downstream synthetic steps involve nucleophilic reagents or basic conditions [3]. The documented ring stability of isothiazoles under conditions that cleave isoxazoles ensures higher yields, fewer side products, and more reproducible synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Isothiazol-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.